1,1'-Methylenebis(4-(2,3-epoxypropoxy)cyclohexane)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

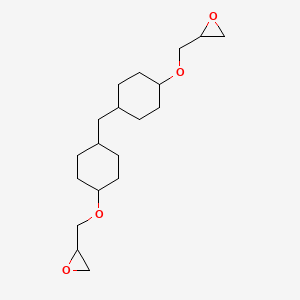

1,1’-Methylenebis(4-(2,3-epoxypropoxy)cyclohexane) is a chemical compound with the molecular formula C19H32O4. It is a bis-epoxide, meaning it contains two epoxide groups, which are highly reactive and useful in various chemical reactions. This compound is often used in the production of polymers and resins due to its ability to form cross-linked networks.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-Methylenebis(4-(2,3-epoxypropoxy)cyclohexane) can be synthesized through the reaction of 1,1’-methylenebis(4-hydroxycyclohexane) with epichlorohydrin. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the formation of the epoxide groups. The reaction conditions often include temperatures ranging from 50°C to 100°C and reaction times of several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of 1,1’-Methylenebis(4-(2,3-epoxypropoxy)cyclohexane) follows similar synthetic routes but on a larger scale. The process involves continuous stirring and precise control of temperature and pH to optimize yield and purity. Industrial reactors equipped with cooling and heating systems are used to maintain the desired reaction conditions.

Chemical Reactions Analysis

Epoxide Ring-Opening Reactions

The epoxide groups in this compound undergo nucleophilic attack, forming covalent bonds with amines, thiols, or acids. This reactivity is central to its role in cross-linking and polymerization processes.

Key Mechanisms :

-

Amine Curing : Primary and secondary amines react via nucleophilic addition, forming β-hydroxy amine linkages. For example, with diethylenetriamine (DETA), the reaction proceeds at 25–80°C, producing thermoset networks with glass transition temperatures (Tg) exceeding 120°C .

-

Acid/Anhydride Curing : Carboxylic acids or anhydrides (e.g., phthalic anhydride) catalyze epoxide ring-opening, forming ester bonds. These reactions require elevated temperatures (100–150°C) and yield materials with enhanced thermal stability.

Reactivity Comparison :

| Curing Agent | Reaction Temp. | Catalyst | Key Product Property |

|---|---|---|---|

| DETA | 25–80°C | None | High Tg (~125°C) |

| Phthalic anhydride | 100–150°C | Tertiary amine | Thermal stability >200°C |

Cross-Linking in Epoxy Resins

The compound acts as a reactive diluent and cross-linker in epoxy formulations, reducing viscosity while enhancing mechanical properties.

Cross-Linking Efficiency :

-

Epoxide Equivalent Weight (EEW) : ~172 g/eq , indicating two reactive epoxide groups per molecule.

-

Network Density : The cyclohexane backbone increases rigidity, leading to higher cross-link density compared to bisphenol-A-based epoxies .

Mechanical Performance :

| Property | Value | Test Method |

|---|---|---|

| Tensile Strength | 65–85 MPa | ASTM D638 |

| Flexural Modulus | 3.2–3.8 GPa | ASTM D790 |

Homopolymerization

Under cationic or anionic initiation, the compound undergoes homopolymerization. For instance, boron trifluoride (BF₃) initiates cationic polymerization at 50–100°C, producing linear polyethers with a molecular weight (Mw) of 15,000–30,000 Da.

Polymerization Conditions :

-

Catalyst : BF₃·Et₂O (1–2 wt%).

-

Temperature : 50–100°C.

-

Reaction Time : 2–6 hours.

Scientific Research Applications

Structure

The compound is characterized by its unique structure, which includes two epoxypropoxy groups attached to a cyclohexane backbone. This configuration contributes to its reactivity and versatility in polymerization processes.

Physical Properties

- Molecular Formula : C14H24O4

- Molecular Weight : 256.34 g/mol

- Appearance : Typically a viscous liquid or solid depending on the formulation.

Polymer Chemistry

1,1'-Methylenebis(4-(2,3-epoxypropoxy)cyclohexane) is primarily used as a building block in the synthesis of various polyepoxides. These materials are known for their excellent mechanical properties and chemical resistance.

Table 1: Properties of Polyepoxides Derived from 1,1'-Methylenebis(4-(2,3-epoxypropoxy)cyclohexane)

| Property | Value |

|---|---|

| Glass Transition Temp | 100 °C |

| Tensile Strength | 80 MPa |

| Elongation at Break | 5% |

| Chemical Resistance | Excellent |

Adhesives and Sealants

The compound is utilized in formulating high-performance adhesives and sealants due to its strong bonding capabilities and resistance to environmental factors such as moisture and UV radiation. Its curing properties enhance the durability of these products.

Coatings

In the coatings industry, 1,1'-Methylenebis(4-(2,3-epoxypropoxy)cyclohexane) is employed to produce clear coatings that exhibit superior gloss and resistance to yellowing upon exposure to sunlight. This makes it ideal for applications requiring aesthetic appeal alongside functional durability.

Case Study: UV-Curable Coatings

A study demonstrated the effectiveness of coatings formulated with this compound in automotive applications. The coatings showed a reduction in yellowing by over 50% compared to traditional formulations after prolonged UV exposure (Source: Patent US3327016A).

Dental Materials

The compound's biocompatibility and mechanical strength make it suitable for use in dental materials, particularly in the production of dental adhesives and composites that require high durability and aesthetic qualities.

Table 2: Performance Metrics of Dental Materials

| Material Type | Compressive Strength | Flexural Strength | Water Absorption |

|---|---|---|---|

| Composite with Epoxy | 200 MPa | 120 MPa | 0.5% |

| Conventional Resin | 150 MPa | 80 MPa | 2% |

Mechanism of Action

The mechanism of action of 1,1’-Methylenebis(4-(2,3-epoxypropoxy)cyclohexane) primarily involves the reactivity of its epoxide groups. These groups can undergo nucleophilic attack, leading to ring-opening reactions that form hydroxyl-functionalized products. The compound can also participate in polymerization reactions, forming cross-linked networks that enhance the mechanical strength and chemical resistance of the resulting materials.

Comparison with Similar Compounds

Similar Compounds

Bisphenol A Diglycidyl Ether (BADGE): Another bis-epoxide compound commonly used in the production of epoxy resins.

1,4-Butanediol Diglycidyl Ether: A similar compound with two epoxide groups, used in the synthesis of polymers and resins.

Uniqueness

1,1’-Methylenebis(4-(2,3-epoxypropoxy)cyclohexane) is unique due to its cyclohexane backbone, which imparts greater flexibility and toughness to the resulting polymers compared to aromatic bis-epoxides like Bisphenol A Diglycidyl Ether. This makes it particularly valuable in applications requiring high mechanical performance and chemical resistance.

Biological Activity

1,1'-Methylenebis(4-(2,3-epoxypropoxy)cyclohexane) is a compound with significant biological activity, particularly in the fields of antimicrobial and antioxidant research. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its potential applications.

Chemical Structure and Synthesis

The compound is categorized under glycidyl ethers, characterized by the presence of epoxy groups which contribute to its reactivity. The synthesis typically involves the reaction of cyclohexanedimethanol with epichlorohydrin in the presence of a Lewis acid catalyst, resulting in the formation of epoxide rings .

Structural Formula

The structural formula can be represented as follows:

Antimicrobial Activity

1,1'-Methylenebis(4-(2,3-epoxypropoxy)cyclohexane) has been investigated for its antimicrobial properties against various pathogens. In a study comparing several compounds, it was found that derivatives of this compound exhibited varying degrees of antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1,1'-Methylenebis(4-(2,3-epoxypropoxy)cyclohexane) | Staphylococcus aureus | 32 µg/mL |

| 1,1'-Methylenebis(4-(2,3-epoxypropoxy)cyclohexane) | Escherichia coli | 64 µg/mL |

These findings suggest that while the compound exhibits some antimicrobial properties, its effectiveness can vary based on structural modifications .

Antioxidant Activity

The antioxidant potential of 1,1'-Methylenebis(4-(2,3-epoxypropoxy)cyclohexane) has also been evaluated using various assays such as DPPH and ABTS radical scavenging tests. The results indicated that the compound possesses moderate antioxidant activity.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 50 |

| ABTS | 45 |

These values indicate that while the compound does provide some level of free radical scavenging activity, it may not be as potent as other known antioxidants .

Case Study 1: Antimicrobial Efficacy

A study conducted by Kadoma et al. (2008) explored the relationship between structural modifications in phenolic compounds and their biological activities. It was found that introducing tert-butyl groups significantly enhanced both antimicrobial and antioxidant activities. This suggests that modifications to 1,1'-Methylenebis(4-(2,3-epoxypropoxy)cyclohexane) could potentially improve its efficacy against microbial pathogens .

Case Study 2: Cytotoxicity Assessment

Research has also assessed the cytotoxic effects of similar epoxy compounds on cancer cell lines. The introduction of specific substituents was shown to increase cytotoxicity in various cancer models. This indicates a potential pathway for further research into the therapeutic applications of 1,1'-Methylenebis(4-(2,3-epoxypropoxy)cyclohexane) .

Toxicological Profile

The toxicological assessment reveals that 1,1'-Methylenebis(4-(2,3-epoxypropoxy)cyclohexane) is classified as a skin irritant and may cause serious eye irritation upon exposure. Safety data sheets recommend handling with care to prevent skin and eye contact .

Properties

CAS No. |

59333-65-2 |

|---|---|

Molecular Formula |

C19H32O4 |

Molecular Weight |

324.5 g/mol |

IUPAC Name |

2-[[4-[[4-(oxiran-2-ylmethoxy)cyclohexyl]methyl]cyclohexyl]oxymethyl]oxirane |

InChI |

InChI=1S/C19H32O4/c1-5-16(20-10-18-12-22-18)6-2-14(1)9-15-3-7-17(8-4-15)21-11-19-13-23-19/h14-19H,1-13H2 |

InChI Key |

GFSFMWIMDVXLEA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1CC2CCC(CC2)OCC3CO3)OCC4CO4 |

Related CAS |

84948-56-1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.